Boc-Tic-Nva(Unk)-OH

Description

Boc-Tic-Nva(Unk)-OH is a synthetic amino acid derivative used primarily in peptide synthesis and pharmaceutical research. This configuration enhances its stability during solid-phase peptide synthesis (SPPS) and modulates its biochemical interactions.

Properties

Molecular Formula |

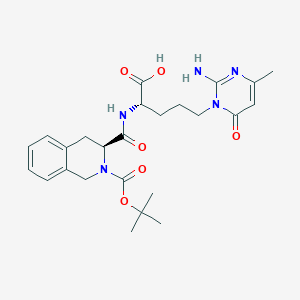

C25H33N5O6 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

(2S)-5-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-2-[[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C25H33N5O6/c1-15-12-20(31)29(23(26)27-15)11-7-10-18(22(33)34)28-21(32)19-13-16-8-5-6-9-17(16)14-30(19)24(35)36-25(2,3)4/h5-6,8-9,12,18-19H,7,10-11,13-14H2,1-4H3,(H2,26,27)(H,28,32)(H,33,34)/t18-,19-/m0/s1 |

InChI Key |

CVMIXYFDWRRAQM-OALUTQOASA-N |

Isomeric SMILES |

CC1=CC(=O)N(C(=N1)N)CCC[C@@H](C(=O)O)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)CCCC(C(=O)O)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Boc-Tic-Nva(Unk)-OH” typically involves the stepwise assembly of the peptide chain. The Boc group is used to protect the amino group during the synthesis. The general steps include:

Protection: Protecting the amino group of Tic with Boc.

Coupling: Coupling Boc-Tic with Nva using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: Removing the Boc group under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers, which can efficiently assemble peptides by sequentially adding protected amino acids.

Chemical Reactions Analysis

Types of Reactions

“Boc-Tic-Nva(Unk)-OH” can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group under acidic conditions.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Oxidation/Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling: Reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.

Major Products

The major products depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while coupling reactions yield extended peptide chains.

Scientific Research Applications

“Boc-Tic-Nva(Unk)-OH” is used in various fields, including:

Chemistry: As a building block for synthesizing more complex peptides.

Biology: Studying protein-protein interactions and enzyme-substrate specificity.

Medicine: Developing peptide-based drugs or studying disease mechanisms.

Industry: Producing peptide-based materials or catalysts.

Mechanism of Action

The mechanism of action for “Boc-Tic-Nva(Unk)-OH” would depend on its specific application. Generally, peptides can interact with proteins, enzymes, or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Key Structural Features:

- Boc Group : Protects the amine group during synthesis, preventing unwanted side reactions .

- Tic Moiety : A rigid bicyclic structure that influences conformational stability and receptor binding .

- Nva Residue: A non-proteinogenic amino acid (norvaline) that alters hydrophobicity and peptide backbone flexibility .

- (Unk) Group : Likely an alcohol, amine, or carbonyl substituent pending further characterization .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Boc-Tic-Nva(Unk)-OH with structurally related Boc-protected amino acids:

*Note: The exact molecular formula of this compound remains unresolved due to the unspecified "(Unk)" group.

Stability and Reactivity

- This compound : Stability depends on the (Unk) group. The Boc and Tic groups confer acid sensitivity and conformational rigidity, respectively .

- Boc-Tyr(tBu)-OH: Highly stable due to tert-butyl protection; phenol group participates in hydrogen bonding .

- Boc-Nva-OH : Stable under basic conditions but prone to hydrolysis in strong acids .

- Boc-Met(O)-OH : Susceptible to reduction due to sulfoxide functionality .

Research Findings and Limitations

- Synthesis Challenges : this compound’s unspecified group complicates purification and characterization .

- Biological Activity : Preliminary studies suggest the Tic moiety enhances binding affinity to opioid receptors compared to Boc-Nva-OH derivatives .

- Safety Data Gap : Full toxicological profiling is required, as analogs like Boc-Tyr(tBu)-OH exhibit significant hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.